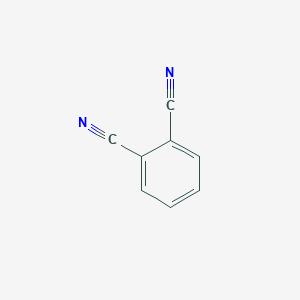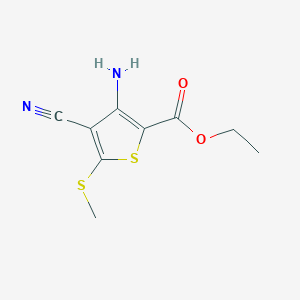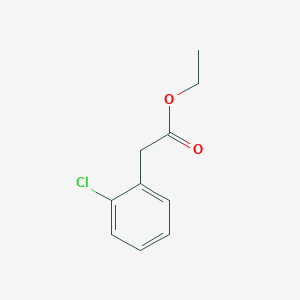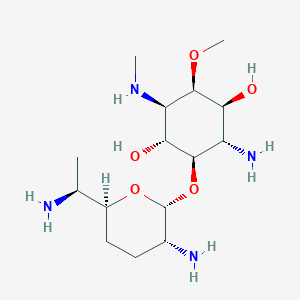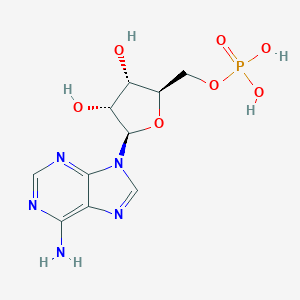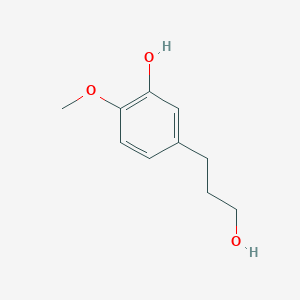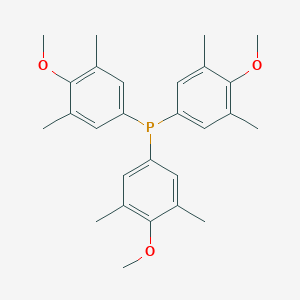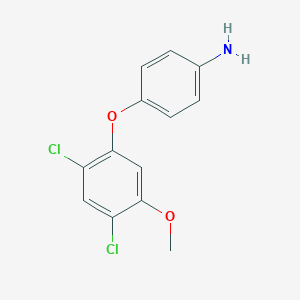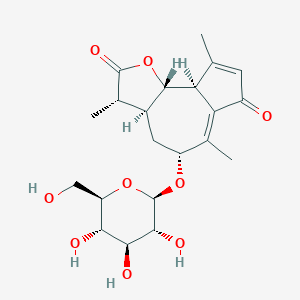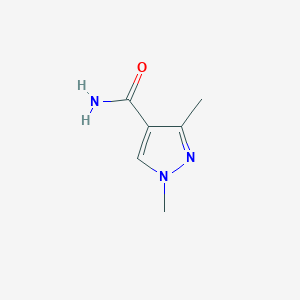
1,3-Dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpyrazole-4-carboxamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DMPA is a pyrazole derivative that has a wide range of biological activities, making it a promising candidate for drug development and other applications.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 1,3-Dimethylpyrazole-4-carboxamide may also act by blocking the activity of certain enzymes and receptors involved in various biological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Dimethylpyrazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve glucose metabolism in diabetic rats. 1,3-Dimethylpyrazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 1,3-Dimethylpyrazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1,3-Dimethylpyrazole-4-carboxamide may have off-target effects that could complicate experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on its chemical structure. 1,3-Dimethylpyrazole-4-carboxamide has shown promise as a potential treatment for various diseases, and further research may lead to the development of new therapies.
Another area of interest is the development of new materials and polymers based on 1,3-Dimethylpyrazole-4-carboxamide. Its unique chemical properties make it a useful building block for the synthesis of new materials with specific properties.
Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide and its potential off-target effects. This will be important for the development of new drugs and the interpretation of experimental results.
Synthesemethoden
The synthesis of 1,3-Dimethylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ammonia to yield 1,3-Dimethylpyrazole-4-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1,3-Dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, diabetes, and other diseases.
In agriculture, 1,3-Dimethylpyrazole-4-carboxamide has been used as a plant growth regulator to increase crop yield and improve plant resistance to environmental stress. It has also been investigated as a potential pesticide and herbicide.
In material science, 1,3-Dimethylpyrazole-4-carboxamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form strong bonds with other molecules, making it a useful tool for the development of new materials with specific properties.
Eigenschaften
CAS-Nummer |
124845-21-2 |
|---|---|
Produktname |
1,3-Dimethylpyrazole-4-carboxamide |
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
InChI-Schlüssel |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
Kanonische SMILES |
CC1=NN(C=C1C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



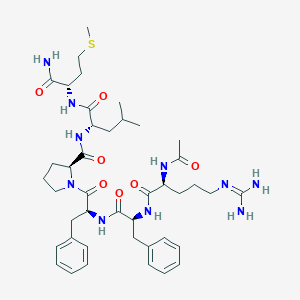
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
